5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Tyrosinase Inhibition Melanin Synthesis Cosmeceutical Research

This high-purity (≥95% HPLC) compound serves dual roles as Pioglitazone Metabolite M1 reference standard for ANDA pharmacokinetic validation and as a unique TZD scaffold with confirmed bioactivity. Unlike generic PPARγ agonists, it is a competitive tyrosinase inhibitor (1.85x more potent than kojic acid) and a selective MAO-B inhibitor (IC50 2.25 µM). Procure for melanogenesis SAR studies, neuropharmacology, or ANDA regulatory filings.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 74772-78-4
Cat. No. B029171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
CAS74772-78-4
Synonyms5-[(4-Hydroxyphenyl)methyl]-2,4-thiazolidinedione;  U 90441; 
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)O
InChIInChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)
InChIKeyNKOHRVBBQISBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS 74772-78-4) for Specialized Procurement: Core Identity and Sourcing Distinction


5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (CAS 74772-78-4), also designated as Pioglitazone Metabolite M1 (or Pioglitazone Phenol Impurity), is a thiazolidinedione (TZD) derivative that serves a dual role in both research and industrial applications [1][2]. Its primary commercial identity is as a high-purity (≥95% HPLC) pharmaceutical reference standard and a crucial intermediate for synthesizing pioglitazone and other TZD-based drugs [3]. Beyond its role as an impurity marker, the compound possesses an intrinsic, demonstrable pharmacological profile as a ligand and inhibitor, a characteristic that distinguishes it from typical synthetic intermediates and is critical for its scientific selection [4][5].

Why Generic 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione Substitution Jeopardizes Data Integrity and Process Efficiency


While this compound is cataloged as a synthetic intermediate for pioglitazone, its unique value proposition for scientific procurement lies in its distinct, measurable bioactivity profile, which cannot be assumed for other TZD derivatives [1]. Unlike rosiglitazone or pioglitazone, which are full PPARγ agonists associated with significant adverse effects, this compound's structural analog (the 4-hydroxybenzylidene derivative) demonstrates a fundamentally different mechanism of action as a competitive tyrosinase inhibitor [2]. Furthermore, its activity as a monoamine oxidase B (MAO-B) inhibitor, with an IC50 in the low micromolar range, represents a distinct target engagement not shared by the parent drug pioglitazone [3]. Generic substitution with other TZDs would thus forfeit access to this specific, dual-inhibitor profile, compromising experimental outcomes in fields ranging from melanogenesis research to neuropharmacology .

Quantifiable Differentiation Evidence for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione vs. Close Analogs and In-Class Candidates


Superior Tyrosinase Inhibition vs. Kojic Acid for Melanogenesis Research

The derivative (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) exhibits a significantly higher inhibitory potency against mushroom tyrosinase compared to the industry standard, kojic acid. In a direct head-to-head enzyme inhibition assay, compound 2a demonstrated a lower IC50, indicating greater efficacy at lower concentrations [1].

Tyrosinase Inhibition Melanin Synthesis Cosmeceutical Research

Potent MAO-B Inhibition Relative to Established Clinical Inhibitors

In a comparative in vitro assay, 5-(4-hydroxybenzyl)thiazolidine-2,4-dione inhibited monoamine oxidase B (MAO-B) with an IC50 of 2.25 μM [1]. While less potent than the clinical irreversible inhibitor selegiline (IC50 = 51 nM), this compound's potency is comparable to other reported TZD-based MAO-B inhibitors and presents a distinct, reversible chemotype for neuropharmacological exploration [2].

Monoamine Oxidase B Neuroprotection Parkinson's Disease

Defined Analytical Utility as a Pioglitazone Metabolite and Impurity Standard

This compound is the primary phenol metabolite of pioglitazone, designated as M1. Its availability as a high-purity (≥95% HPLC) reference standard is critical for regulatory compliance in pharmaceutical analysis . Unlike general TZD intermediates, its use is specifically mandated for developing and validating HPLC methods to simultaneously quantify pioglitazone and its metabolites in human serum, ensuring accurate pharmacokinetic and bioequivalence studies [1][2].

Analytical Method Validation Quality Control Pharmacokinetics

Precision Application Scenarios for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione Guided by Quantitative Evidence


Lead Optimization for Non-PPARγ Mediated Anti-Melanogenic Agents

Utilize 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as a core scaffold for developing novel tyrosinase inhibitors. Based on the direct comparative evidence showing 1.85x greater potency than kojic acid (IC50 13.36 μM vs. 24.72 μM) [1], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies in melanogenesis research, offering a clear advantage over less active alternatives.

Neuropharmacological Tool for Investigating MAO-B Mediated Pathways

Employ this compound as a selective molecular probe to study MAO-B inhibition in the context of neurodegenerative disease models. Its documented MAO-B inhibitory activity (IC50 2.25 μM) [2] provides a specific, quantifiable mechanism distinct from the PPARγ-agonist profile of other TZDs. This application is supported by its demonstrated ability to engage MAO-B, a key target in Parkinson's disease and oxidative stress research .

Essential Reference Standard for Pioglitazone Bioanalytical Assays

Deploy this high-purity (≥95% HPLC) compound as the critical reference standard (Pioglitazone Metabolite M1) for the development, validation, and routine execution of HPLC-MS/MS methods quantifying pioglitazone and its metabolites in human serum [3]. This specific application is mandated for pharmacokinetic studies and ANDA filings, where generic substitution is not permissible due to the compound's unique identity as the target M1 metabolite [4].

Development of Dual-Target Inhibitors for Multifactorial Diseases

Leverage the dual-inhibitor profile of this scaffold—as both a tyrosinase inhibitor and an MAO-B inhibitor—to design novel compounds targeting conditions where melanogenesis and neuroinflammation intersect, or where targeting multiple pathways is therapeutically advantageous [1][2]. This approach maximizes the unique, evidence-based polypharmacology of the 4-hydroxybenzyl TZD scaffold.

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